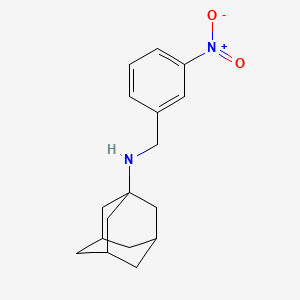![molecular formula C18H24N2O B5062095 1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5062095.png)
1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine, also known as MDPF, is a chemical compound that belongs to the class of piperazines. It was first synthesized in 2003 by researchers at the University of California, San Francisco. MDPF has been shown to have potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of 1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor. This means that it binds to the receptor and activates it, but not to the same extent as a full agonist would. This compound may also have effects on other neurotransmitter systems in the brain, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to reduce levels of the stress hormone cortisol, which is associated with the body's response to stress.
実験室実験の利点と制限
One advantage of using 1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine in lab experiments is its specificity for the 5-HT1A receptor. This allows researchers to study the effects of manipulating this receptor without affecting other neurotransmitter systems. However, one limitation of using this compound is that it has relatively low potency compared to other compounds that target the 5-HT1A receptor. This means that higher doses may be required to achieve the desired effects.
将来の方向性
There are several potential future directions for research on 1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine. One area of interest is the development of more potent and selective compounds that target the 5-HT1A receptor. This could lead to the development of new treatments for depression and anxiety disorders. Another area of interest is the study of the effects of chronic stress on the brain and the potential role of this compound in mitigating these effects. Finally, there is potential for the use of this compound in the study of other neurotransmitter systems in the brain, including dopamine and norepinephrine.
合成法
1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylhydrazine with 5-methyl-2-furaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with piperazine to yield this compound.
科学的研究の応用
1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine has been used in scientific research to study the function of certain neurotransmitter receptors in the brain. Specifically, it has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been used to study the effects of chronic stress on the brain and to investigate potential treatments for depression and anxiety disorders.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(5-methylfuran-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-14-4-5-15(2)18(12-14)20-10-8-19(9-11-20)13-17-7-6-16(3)21-17/h4-7,12H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHBASOCGXYEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5062012.png)
![2-{5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5062026.png)
![N-(2-fluorophenyl)-2-[2-oxo-1-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5062032.png)
![N-[(1-isopropyl-4-piperidinyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5062035.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5062060.png)

![N-(1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5062077.png)
![1-benzyl-8-(2,3-dihydro-1H-inden-2-yl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5062083.png)

![1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5062088.png)
![1-(3-phenylpropyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062101.png)

![4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5062116.png)
![4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5062122.png)